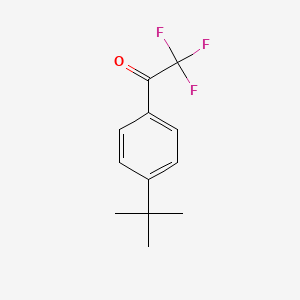

4'-tert-Butyl-2,2,2-trifluoroacetophenone

Description

The exact mass of the compound 4'-tert-Butyl-2,2,2-trifluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-tert-Butyl-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-tert-Butyl-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHXRQPPRZMKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373846 | |

| Record name | 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73471-97-3 | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73471-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73471-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-tert-Butyl-2,2,2-trifluoroacetophenone

CAS Number: 73471-97-3[1][2][3]

This technical guide provides a comprehensive overview of 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. This document details its chemical and physical properties, a detailed protocol for its synthesis, key applications, and essential safety information.

Chemical Properties and Data

4'-tert-Butyl-2,2,2-trifluoroacetophenone is an organic compound featuring a phenyl ring substituted with a tert-butyl group at the 4-position and a trifluoroacetyl group. The presence of the trifluoromethyl moiety significantly influences the compound's electronic properties, enhancing its utility as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Reference / Note |

|---|---|---|

| CAS Number | 73471-97-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃F₃O | [2] |

| Molecular Weight | 230.23 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds. |

| Boiling Point | 261.6 °C at 760 mmHg | Data for the isomeric 4'-n-butyl-2,2,2-trifluoroacetophenone.[4] |

| Density | 1.133 g/cm³ | Data for the isomeric 4'-n-butyl-2,2,2-trifluoroacetophenone.[4] |

| Storage Conditions | Store at -4°C for short term (1-2 weeks) or -20°C for long term (1-2 years). |[2] |

Table 2: Predicted Spectroscopic Data Note: Experimentally determined spectra for this specific compound are not widely published. The following data is predicted based on standard chemical shift values and analysis of analogous structures.

| Spectrum Type | Predicted Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR (CDCl₃) | ~7.95 ppm (d, 2H, Ar-H ortho to C=O), ~7.55 ppm (d, 2H, Ar-H meta to C=O), 1.35 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | ~181 ppm (q, C=O), ~159 ppm (s, Ar-C para to C=O), ~131 ppm (s, Ar-C ipso to C=O), ~129 ppm (s, Ar-CH ortho to C=O), ~126 ppm (s, Ar-CH meta to C=O), ~117 ppm (q, CF₃), ~35 ppm (s, -C (CH₃)₃), ~31 ppm (s, -C(CH₃ )₃) |

| ¹⁹F NMR (CDCl₃) | ~ -72 ppm (s, -CF₃) |

Synthesis and Experimental Protocols

The most common and direct route for the synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, prepared from 1-bromo-4-tert-butylbenzene, to an electrophilic trifluoroacetate ester.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from standard procedures for the synthesis of trifluoromethyl ketones.

Materials:

-

1-Bromo-4-tert-butylbenzene

-

Magnesium turnings

-

Ethyl trifluoroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under a nitrogen or argon atmosphere.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-4-tert-butylbenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF.

-

Add the ethyl trifluoroacetate solution dropwise to the cold Grignard reagent via the dropping funnel, ensuring the internal temperature remains below -65 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.

-

Applications in Research and Development

4'-tert-Butyl-2,2,2-trifluoroacetophenone serves as a valuable intermediate in organic synthesis, particularly for the development of new bioactive molecules and functional materials.

-

Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The tert-butyl group is also a common moiety in pharmaceuticals, often used to increase potency or provide a steric shield.[2] This compound is therefore an ideal starting material for synthesizing molecules that incorporate both of these pharmacologically important features.

-

Building Block: It is used as a research reagent and building block for introducing the 4-tert-butylphenyl trifluoroethanone structure into larger, more complex molecules.[2]

Analytical Workflow

Confirming the identity and purity of the synthesized 4'-tert-Butyl-2,2,2-trifluoroacetophenone is critical. A standard analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Safety and Handling

-

Hazard Statements: Based on analogs, this compound is expected to be a flammable liquid and vapor. It is likely to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[5][6]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

-

References

- 1. 4'-TERT-BUTYL-2,2,2-TRIFLUOROACETOPHENONE | 73471-97-3 [chemicalbook.com]

- 2. 73471-97-3|4'-tert-Butyl-2,2,2-trifluoroacetophenone|4'-tert-Butyl-2,2,2-trifluoroacetophenone|-范德生物科技公司 [bio-fount.com]

- 3. 73471-97-3 | 4'-(tert-Butyl)-2,2,2-trifluoroacetophenone - 杭州氟药药业有限公司 [fluoropharm.cn]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Physical and chemical properties of 4'-tert-Butyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and binding affinity of parent molecules. This, combined with the bulky tert-butyl group, makes it a valuable building block for designing targeted therapeutic agents. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development.

Physical and Chemical Properties

Table 1: Physical Properties of 4'-tert-Butyl-2,2,2-trifluoroacetophenone and Related Compounds

| Property | 4'-tert-Butyl-2,2,2-trifluoroacetophenone (Estimated) | 4'-tert-Butylacetophenone[1] | 2,2,2-Trifluoroacetophenone[] |

| Molecular Formula | C₁₂H₁₃F₃O | C₁₂H₁₆O | C₈H₅F₃O |

| Molecular Weight | 230.23 g/mol | 176.25 g/mol | 174.12 g/mol |

| Boiling Point | ~230-240 °C | 107-108 °C at 5 mmHg | 165-166 °C |

| Melting Point | N/A | 17-18 °C | -40 °C |

| Density | ~1.1 g/mL | 0.964 g/mL at 25 °C | 1.24 g/cm³ |

| Refractive Index | ~1.48 | 1.52 at 20 °C | N/A |

Spectroscopic Data (Predicted)

While experimental spectra for 4'-tert-Butyl-2,2,2-trifluoroacetophenone are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 4'-tert-Butyl-2,2,2-trifluoroacetophenone

| Spectrum | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | Aromatic protons (ortho to carbonyl): ~7.9-8.1 ppm (d). Aromatic protons (meta to carbonyl): ~7.5-7.7 ppm (d). tert-Butyl protons: ~1.3 ppm (s). |

| ¹³C NMR | Carbonyl carbon: ~180 ppm (q, due to C-F coupling). Trifluoromethyl carbon: ~117 ppm (q, due to C-F coupling). Aromatic carbons: ~125-160 ppm. tert-Butyl carbons: ~35 ppm (quaternary), ~31 ppm (methyls). |

| ¹⁹F NMR | A single peak around -72 to -78 ppm (relative to CFCl₃), characteristic of a trifluoromethyl ketone. |

| IR Spectroscopy | Strong C=O stretch: ~1710-1730 cm⁻¹. C-F stretches: ~1100-1300 cm⁻¹. Aromatic C-H stretches: ~3000-3100 cm⁻¹. Aliphatic C-H stretches: ~2850-3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion (M⁺): m/z = 230. Key fragments: [M-CH₃]⁺ (m/z = 215), [M-C(CH₃)₃]⁺ (m/z = 173), [C₆H₄COCF₃]⁺ (m/z = 173), [COC(CH₃)₃]⁺ (m/z = 99), [CF₃]⁺ (m/z = 69). |

Experimental Protocols

Synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone

A plausible and efficient method for the synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of tert-butylbenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3][4][5]

Experimental Workflow: Friedel-Crafts Acylation

References

4'-tert-Butyl-2,2,2-trifluoroacetophenone molecular weight and formula

An In-depth Technical Guide to 4'-tert-Butyl-2,2,2-trifluoroacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-tert-Butyl-2,2,2-trifluoroacetophenone is an important fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry. The incorporation of a trifluoromethyl (–CF₃) group offers significant advantages in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol grounded in the principles of Friedel-Crafts acylation, its reaction mechanism, anticipated spectroscopic data for structural verification, and its applications in modern research and development.

Core Physicochemical Properties

The fundamental properties of 4'-tert-Butyl-2,2,2-trifluoroacetophenone are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₃F₃O | [2][3] |

| Molecular Weight | 230.23 g/mol | |

| CAS Number | 73471-97-3 | [3][4] |

| Appearance | Varies; typically a liquid or low-melting solid | N/A |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| InChI Key | JGHXRQPPRZMKDB-UHFFFAOYSA-N | [3] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 4'-tert-Butyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of tert-butylbenzene.[5][6] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate an acylating agent, which then reacts with the electron-rich aromatic ring. The tert-butyl group is a moderately activating, ortho, para-director; due to significant steric hindrance at the ortho position, the para-substituted product is overwhelmingly favored.

Causality of Reagent Selection

-

tert-Butylbenzene (Substrate): The electron-donating nature of the alkyl group activates the benzene ring towards electrophilic substitution, making the reaction more facile than with unsubstituted benzene.

-

Trifluoroacetic Anhydride (Acylating Agent): This is a highly reactive source of the trifluoroacetyl electrophile. Its reactivity obviates the need to first synthesize the corresponding acyl chloride, streamlining the process.[7] The use of anhydrides in Friedel-Crafts reactions is a well-established methodology.[8][9]

-

Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst): AlCl₃ is a powerful and cost-effective Lewis acid that coordinates with the anhydride, generating a highly reactive acylium ion or a polarized complex, which is the key electrophile in the reaction.[6]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]

Materials:

-

tert-Butylbenzene

-

Trifluoroacetic Anhydride ((CF₃CO)₂O)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) followed by tert-butylbenzene (1.0 eq).

-

Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise. Rationale: This step is exothermic; slow addition at low temperature is crucial to control the reaction and prevent side reactions.

-

Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition of the acylating agent prevents a rapid, uncontrolled exotherm and ensures efficient formation of the electrophilic species.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes, quenches the reaction, and moves the aluminum salts into the aqueous phase. The process is highly exothermic and releases HCl gas, requiring extreme caution.

-

Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any unreacted acid, and the brine wash removes bulk water.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 4'-tert-Butyl-2,2,2-trifluoroacetophenone.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, polarizing it and generating a highly electrophilic trifluoroacylium ion (or a strongly polarized complex).

-

Nucleophilic Attack: The π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base (e.g., [AlCl₃(OH)]⁻ from trace water or another molecule) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product.

Caption: Simplified mechanism of Friedel-Crafts acylation on tert-butylbenzene.

Spectroscopic Characterization (Anticipated Data)

Verification of the final product's identity and purity is paramount. Based on the structure and data from analogous compounds such as 4'-(trifluoromethyl)acetophenone and 2,2,2-trifluoroacetophenone, the following spectral data are expected.[11][12]

-

¹H NMR:

-

~1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~7.5-8.0 ppm (m, 4H): Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring (an AA'BB' system). The doublet downfield (closer to 8.0 ppm) corresponds to the protons ortho to the electron-withdrawing trifluoroacetyl group.

-

-

¹³C NMR:

-

~31 ppm: Signal for the methyl carbons of the tert-butyl group.

-

~35 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~116 ppm (q, J ≈ 290 Hz): A quartet for the trifluoromethyl carbon (–CF₃) due to one-bond coupling with the three fluorine atoms.

-

~126-132 ppm: Signals for the aromatic carbons.

-

~180 ppm (q, J ≈ 35 Hz): A quartet for the carbonyl carbon (C=O) due to two-bond coupling with the fluorine atoms.

-

-

¹⁹F NMR:

-

A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.

-

-

Infrared (IR) Spectroscopy:

-

~1700-1720 cm⁻¹: A strong absorption band characteristic of the carbonyl (C=O) stretch.

-

~1100-1350 cm⁻¹: Several strong absorption bands corresponding to the C-F bond stretches.

-

Applications in Research & Drug Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "bioisostere" of a methyl group but with profoundly different electronic properties.[1]

-

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a –CF₃ group can block sites of oxidative metabolism, increasing a drug candidate's half-life and bioavailability.[1]

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter a molecule's pKa, lipophilicity, and conformation, which can be fine-tuned to optimize target binding and pharmacokinetic profiles.[1][13]

-

Organocatalysis: Trifluoroacetophenones, in general, have been identified as highly effective organocatalysts for various chemical transformations, most notably for epoxidation reactions using hydrogen peroxide as a green oxidant.[14][15] The electron-withdrawing nature of the –CF₃ group activates the ketone, facilitating the catalytic cycle.

-

Synthetic Intermediate: As a functionalized ketone, it is a precursor for a wide array of derivatives, including alcohols, amines, and heterocyclic structures, which are central to the synthesis of novel bioactive compounds.[16][17]

Safety and Handling

-

General Hazards: Trifluoroacetophenones and related synthesis reagents can be irritants to the skin, eyes, and respiratory system.[10][18]

-

Handling: All manipulations should be performed in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Reaction Hazards: The Friedel-Crafts reaction is exothermic, and the quenching step can be vigorous. Proper temperature control and cautious procedures are essential.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

4'-tert-Butyl-2,2,2-trifluoroacetophenone is a valuable chemical entity with well-defined physical properties and a straightforward, scalable synthesis. Its unique combination of a sterically bulky tert-butyl group and an electron-withdrawing trifluoroacetyl moiety makes it a strategic building block for developing advanced materials, organocatalysts, and novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.

References

- 1. jelsciences.com [jelsciences.com]

- 2. 4'-TERT-BUTYL-2,2,2-TRIFLUOROACETOPHENON [chemicalbook.com]

- 3. 73471-97-3|4'-tert-Butyl-2,2,2-trifluoroacetophenone|4'-tert-Butyl-2,2,2-trifluoroacetophenone|-范德生物科技公司 [bio-fount.com]

- 4. 4'-TERT-BUTYL-2,2,2-TRIFLUOROACETOPHENONE | 73471-97-3 [chemicalbook.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]

- 12. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]

- 13. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemimpex.com [chemimpex.com]

- 17. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]

- 18. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of 4'-tert-Butyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-tert-Butyl-2,2,2-trifluoroacetophenone, with the IUPAC name 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one , is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug design. The presence of a trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic properties, and potential applications in drug discovery, with a focus on its role as a potential enzyme inhibitor.

Chemical Structure and Properties

The chemical structure of 4'-tert-Butyl-2,2,2-trifluoroacetophenone consists of a phenyl ring substituted with a tert-butyl group at the para position and a trifluoroacetyl group.

Chemical Structure:

Table 1: Physicochemical Properties of 4'-tert-Butyl-2,2,2-trifluoroacetophenone

| Property | Value |

| IUPAC Name | 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one |

| CAS Number | 73471-97-3[1] |

| Molecular Formula | C12H13F3O |

| Molecular Weight | 230.23 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone.

Experimental Protocol

Step 1: Preparation of 4-tert-Butylphenylmagnesium bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reaction Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

-

Addition of Aryl Halide: A solution of 4-tert-butylbromobenzene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary.

-

Reaction Completion: Once the exothermic reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn cloudy and greyish.

Step 2: Trifluoroacetylation

-

Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

Addition of Trifluoroacetylating Agent: A solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4'-tert-Butyl-2,2,2-trifluoroacetophenone.

Spectroscopic Characterization

While experimental spectra for 4'-tert-Butyl-2,2,2-trifluoroacetophenone are not widely published, its spectroscopic characteristics can be predicted based on the known spectral data of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for 4'-tert-Butyl-2,2,2-trifluoroacetophenone

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.5-8.0 ppm. - tert-Butyl protons: A singlet at approximately δ 1.3 ppm integrating to 9 protons.[2] |

| ¹³C NMR | - Carbonyl carbon: A quartet in the range of δ 180-190 ppm due to coupling with the fluorine atoms. - Trifluoromethyl carbon: A quartet around δ 115-120 ppm. - Aromatic carbons: Signals in the aromatic region (δ 125-160 ppm). - tert-Butyl carbons: A quaternary carbon signal around δ 35 ppm and methyl carbon signals around δ 31 ppm. |

| IR (Infrared) | - C=O stretch: A strong absorption band in the region of 1700-1720 cm⁻¹. - C-F stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹. - Aromatic C-H stretches: Above 3000 cm⁻¹. - Aliphatic C-H stretches: Below 3000 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M+): A peak at m/z = 230. - Key Fragmentation Peaks: Loss of the trifluoromethyl group (CF₃•, m/z = 69) leading to a fragment at m/z = 161, and a peak corresponding to the tert-butyl cation ((CH₃)₃C⁺, m/z = 57). |

Potential Applications in Drug Development

While there is a lack of direct studies on the biological activity of 4'-tert-Butyl-2,2,2-trifluoroacetophenone, research on its meta-isomer, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), provides a strong rationale for investigating its potential as a therapeutic agent.

Case Study: The Meta-Isomer as an Acetylcholinesterase Inhibitor

Recent studies have identified 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

The meta-isomer exhibits a type B slow-binding inhibition mechanism, characterized by a rapid initial binding followed by a slower isomerization to a more stable enzyme-inhibitor complex. This results in a prolonged residence time on the enzyme.

Table 3: Kinetic Parameters for the Inhibition of Human Acetylcholinesterase by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK)

| Parameter | Value | Description |

| Ki | 5.15 nM | Initial inhibition constant for the formation of the initial encounter complex. |

| Ki * | 0.53 nM | Overall inhibition constant for the stable enzyme-inhibitor complex. |

| Residence Time (τ) | 20 min | The average time the inhibitor remains bound to the enzyme. |

Data from a study on the meta-isomer.

Given the potent activity of the meta-isomer, it is highly plausible that 4'-tert-Butyl-2,2,2-trifluoroacetophenone could also exhibit significant inhibitory activity against acetylcholinesterase or other related enzymes. The para-substitution pattern may alter the binding mode and selectivity, warranting a thorough investigation.

Experimental Protocols for Biological Evaluation

To assess the potential of 4'-tert-Butyl-2,2,2-trifluoroacetophenone as an enzyme inhibitor, a standardized experimental workflow should be followed. The following protocols are based on established methods for screening and characterizing enzyme inhibitors.

General Workflow for Biological Activity Screening

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.

-

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[3][4]

-

Reagents and Materials:

-

Acetylcholinesterase (from a suitable source, e.g., human recombinant)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

4'-tert-Butyl-2,2,2-trifluoroacetophenone (test compound)

-

Positive control inhibitor (e.g., Donepezil)

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the acetylcholinesterase solution to all wells except for the blank (no enzyme) wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the acetylthiocholine substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

4'-tert-Butyl-2,2,2-trifluoroacetophenone is a promising chemical entity for further investigation in the field of drug discovery. While direct experimental data on its biological activity is currently limited, the known potent acetylcholinesterase inhibitory activity of its meta-isomer provides a strong impetus for its synthesis and evaluation. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of this and related fluorinated ketones. Future studies should focus on the detailed biological characterization of 4'-tert-Butyl-2,2,2-trifluoroacetophenone to elucidate its mechanism of action and to assess its potential as a lead compound for the development of new drugs.

References

Synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a key building block in pharmaceutical and agrochemical research. This document details the core synthetic strategies, provides structured quantitative data, and outlines detailed experimental protocols for the key methodologies.

Core Synthesis Pathways

The synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone can be primarily achieved through two main strategies: Friedel-Crafts acylation and organometallic-based approaches. Each pathway offers distinct advantages and is suited for different laboratory settings and scales.

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of tert-butylbenzene with a trifluoroacetylating agent. A common method utilizes trifluoroacetic anhydride in the presence of a catalyst.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid like trifluoroacetic acid itself.[2]

-

Organometallic Pathways: These methods offer an alternative route, often with higher selectivity, and are particularly useful when Friedel-Crafts conditions are not suitable.

-

Grignard Reaction: This pathway involves the preparation of a Grignard reagent from a 4-tert-butyl-substituted aryl halide. This organomagnesium compound then acts as a nucleophile, attacking a trifluoroacetylating agent like trifluoroacetic anhydride or ethyl trifluoroacetate to form the desired ketone. This method is advantageous for its functional group tolerance under specific conditions.

-

Organolithium Reaction: Similar to the Grignard approach, an organolithium reagent can be generated from a corresponding aryl halide via lithium-halogen exchange.[3][4] This highly reactive species readily attacks a trifluoroacetyl source to yield the target compound. The use of organolithium reagents often requires cryogenic temperatures to control reactivity.[5]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone and related compounds, providing a comparative overview of the different synthetic routes.

| Pathway | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference Compound |

| Friedel-Crafts Acylation | Acetic Anhydride | Trifluoroacetic Acid | Trifluoroacetic Acid | 100 | 56 h | 78 | 4'-isobutylacetophenone |

| Friedel-Crafts Acylation | Acetic Anhydride | Trifluoroacetic Acid | Trifluoroacetic Acid | Room Temp | 1.5 h | 100 | 4'-methoxyacetophenone |

| Grignard Reaction | Trifluoroacetic Anhydride | N/A | Ethereal Solvent | -70 | N/A | N/A | 3,5-dichloro-2,2,2-trifluoroacetophenone |

| Organolithium Reaction | Ethyl Trifluoroacetate | n-Butyllithium | Tetrahydrofuran/Ether | -78 to RT | >1 h | >100 (crude) | 4'-Bromo-2,2,2-trifluoroacetophenone |

Experimental Protocols

Friedel-Crafts Acylation using Trifluoroacetic Anhydride and Trifluoroacetic Acid

This protocol describes the acylation of tert-butylbenzene catalyzed by trifluoroacetic acid.

Materials:

-

tert-Butylbenzene

-

Trifluoroacetic anhydride

-

Trifluoroacetic acid

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butylbenzene and anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid to the reaction mixture.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4'-tert-Butyl-2,2,2-trifluoroacetophenone can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis via Grignard Reagent

This protocol outlines the synthesis starting from 1-bromo-4-tert-butylbenzene.

Materials:

-

1-Bromo-4-tert-butylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Heating mantle

-

Dry ice/acetone bath

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of 1-bromo-4-tert-butylbenzene in anhydrous diethyl ether via the addition funnel.

-

Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Once initiated, add the remaining solution of 1-bromo-4-tert-butylbenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether.

-

Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent, maintaining the temperature below -60 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for one hour, then allow it to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Adjust the pH of the aqueous layer to approximately 2 with 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

-

Synthesis Pathway Diagrams

Caption: Friedel-Crafts acylation pathway.

Caption: Organometallic synthesis pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 4'-tert-Butyl-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-tert-Butyl-2,2,2-trifluoroacetophenone. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents a predicted spectroscopic profile based on the analysis of analogous structures and established principles of NMR, IR, and Mass Spectrometry. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 4'-tert-Butyl-2,2,2-trifluoroacetophenone. These predictions are derived from typical values for the constituent functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.55 | Doublet | 2H | Aromatic (meta to C=O) |

| 1.35 | Singlet | 9H | tert-Butyl |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~181 | Carbonyl (C=O) |

| ~158 | Aromatic (para to C=O, C-tert-Butyl) |

| ~131 | Aromatic (ipso to C=O) |

| ~129 | Aromatic (ortho to C=O) |

| ~126 | Aromatic (meta to C=O) |

| ~116 (quartet, J ≈ 290 Hz) | Trifluoromethyl (-CF₃) |

| ~35 | Quaternary C (tert-Butyl) |

| ~31 | Methyl C (tert-Butyl) |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -72 | Singlet | -CF₃ |

Note: The chemical shift of the trifluoroacetyl group can vary, typically ranging from -67 to -85 ppm depending on the electronic environment and solvent.[1][2][3][4]

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2870-2970 | Medium-Strong | Aliphatic C-H Stretch (tert-Butyl) |

| ~1705 | Strong | C=O Stretch (Aryl Ketone) |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1150-1250 | Strong | C-F Stretch |

Note: Conjugation of the carbonyl group with the phenyl ring typically lowers the stretching frequency compared to a simple aliphatic ketone.[5][6]

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 230 | Moderate | [M]⁺ (Molecular Ion) |

| 215 | High | [M - CH₃]⁺ |

| 161 | High | [M - CF₃]⁺ |

| 145 | Moderate | [C₁₀H₁₃O]⁺ |

| 133 | Moderate | [C₉H₁₃]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 69 | Moderate | [CF₃]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation) |

Note: The fragmentation pattern of acetophenones is characterized by alpha-cleavage, leading to the formation of stable acylium and alkyl ions.[7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4'-tert-Butyl-2,2,2-trifluoroacetophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Sequence: Standard single-pulse sequence, often without proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -90 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For ¹⁹F NMR, an external reference or the instrument's internal reference is used.

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 4'-tert-Butyl-2,2,2-trifluoroacetophenone.

Caption: Logical workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pattern

This diagram visualizes the predicted major fragmentation pathways for 4'-tert-Butyl-2,2,2-trifluoroacetophenone under electron ionization.

Caption: Predicted MS fragmentation of the target compound.

References

- 1. dovepress.com [dovepress.com]

- 2. scispace.com [scispace.com]

- 3. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. app.studyraid.com [app.studyraid.com]

- 8. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. asdlib.org [asdlib.org]

Solubility characteristics of 4'-tert-Butyl-2,2,2-trifluoroacetophenone in various solvents

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-tert-Butyl-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

4'-tert-Butyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone of significant interest in organic synthesis. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the bulky tert-butyl substituent, influence its physical and chemical properties, including its solubility in various solvent systems. Understanding these solubility characteristics is crucial for its application in reaction chemistry, purification processes, and formulation development.

While specific quantitative solubility data for 4'-tert-Butyl-2,2,2-trifluoroacetophenone is not extensively available in public literature, this guide compiles qualitative solubility information based on the general principles of organic chemistry and data from closely related analogs.

Solubility Characteristics

Based on the principle of "like dissolves like" and information available for analogous compounds such as 4'-tert-Butylacetophenone and other fluorinated acetophenones, the expected solubility of 4'-tert-Butyl-2,2,2-trifluoroacetophenone in a range of common laboratory solvents is summarized below. The bulky, nonpolar tert-butyl group and the aromatic ring suggest good solubility in nonpolar organic solvents, while the polar carbonyl and trifluoromethyl groups may impart some solubility in more polar organic solvents. Its solubility in water is expected to be low due to the predominantly hydrophobic nature of the molecule.

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water | Low | The large hydrophobic tert-butyl group and aromatic ring significantly reduce its affinity for water, despite the presence of a polar carbonyl group. A related compound, 4'-tert-Butylacetophenone, exhibits low water solubility. |

| Methanol | Soluble | A similar compound, 4'-n-Butyl-2,2,2-Trifluoroacetophenone, is soluble in methanol. The alcohol's polarity can interact with the carbonyl group, and its alkyl chain has an affinity for the nonpolar parts of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |

| Polar Aprotic | Acetone | Soluble | Ketones are generally good solvents for other ketones. 4'-tert-Butylacetophenone is soluble in acetone.[1] |

| Acetonitrile | Soluble | Its polarity and ability to dissolve a wide range of organic compounds suggest it would be a suitable solvent. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of organic compounds. | |

| Nonpolar | Chloroform | Soluble | 4'-tert-Butylacetophenone is soluble in chloroform.[1] The polarizability of the C-Cl bonds allows for effective interaction with the aromatic ring and carbonyl group. |

| Toluene | Soluble | The aromatic nature of toluene makes it an excellent solvent for other aromatic compounds. | |

| Hexane | Sparingly Soluble to Soluble | While the tert-butyl group and aromatic ring favor solubility in nonpolar alkanes, the polar trifluoroacetyl group may limit high solubility. | |

| Ethers | Diethyl Ether | Soluble | 4'-tert-Butylacetophenone is soluble in ether.[1] The ether's ability to act as a hydrogen bond acceptor with any potential trace water and its overall nonpolar character make it a good solvent for this compound. |

| Tetrahydrofuran (THF) | Soluble | THF is a versatile solvent with a slightly higher polarity than diethyl ether, making it effective for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 4'-tert-Butyl-2,2,2-trifluoroacetophenone in various solvents using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis.

3.1. Materials and Equipment

-

4'-tert-Butyl-2,2,2-trifluoroacetophenone (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz)

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of 4'-tert-Butyl-2,2,2-trifluoroacetophenone and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent used for the standards should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of 4'-tert-Butyl-2,2,2-trifluoroacetophenone to a known volume of the test solvent in a series of sealed vials.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of 4'-tert-Butyl-2,2,2-trifluoroacetophenone in the test solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides an essential overview of the solubility characteristics of 4'-tert-Butyl-2,2,2-trifluoroacetophenone. While quantitative data remains a subject for further experimental investigation, the provided qualitative assessment and detailed experimental protocol offer a solid foundation for researchers and professionals working with this compound. The outlined methodology can be readily implemented to generate precise solubility data, which is critical for optimizing synthetic procedures and developing new applications for this versatile chemical intermediate.

References

The Trifluoromethyl Ketone Group: A Technical Guide to its Reactivity and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl ketone (TFMK) moiety is a cornerstone in modern medicinal chemistry, primarily due to its unique electronic properties that enable it to act as a potent and often reversible covalent inhibitor of various enzyme classes. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by water, alcohols, and thiols. This heightened reactivity is central to its mechanism of action as a transition-state analogue mimic. This in-depth technical guide explores the core principles of TFMK reactivity, including hydration, hemiketal, and thiohemiketal formation. It provides a compilation of quantitative data, detailed experimental protocols for characterizing these interactions, and visual representations of key concepts to aid researchers in the strategic design and evaluation of TFMK-containing therapeutic agents.

Core Principles of Trifluoromethyl Ketone Reactivity

The reactivity of the trifluoromethyl ketone is dominated by the powerful inductive effect of the trifluoromethyl (-CF3) group. Fluorine's high electronegativity polarizes the C-F bonds, creating a strong dipole that withdraws electron density from the carbonyl carbon. This electron deficiency significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.

Hydration

In aqueous environments, trifluoromethyl ketones readily exist in equilibrium with their corresponding gem-diol hydrates.[1][2][3] This equilibrium is often shifted significantly towards the hydrated form compared to their non-fluorinated ketone counterparts.[4] The stability of the hydrate is attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the electron-rich tetrahedral intermediate.[5] This propensity for hydration is a critical factor in the biological activity of TFMK-containing molecules, as the hydrate can mimic the tetrahedral transition state of substrate hydrolysis in enzyme active sites.[5]

Quantitative Data on Trifluoromethyl Ketone Reactivity

The following tables summarize key quantitative data related to the reactivity of trifluoromethyl ketones, providing a comparative overview for researchers.

Table 1: Hydration Equilibrium Constants (Khyd) of Selected Carbonyl Compounds

| Compound | Khyd | Reference |

| Acetone | 2 x 10-3 | [4] |

| Trifluoroacetone | 1.2 x 103 | [4] |

| Hexafluoroacetone | 2.2 x 106 | [4] |

| Acetophenone | 1 x 10-5 | [6] |

| Trifluoroacetophenone | 1.1 | [4] |

Khyd = [Hydrate]/[Ketone]

Table 2: Inhibition Constants (Ki) of Trifluoromethyl Ketone Inhibitors against Carboxylesterases

| Inhibitor | Enzyme | Ki (nM) (5 min preincubation) | Ki (nM) (24 h preincubation) | Reference |

| 3-octylthio-1,1,1-trifluoropropan-2-one | hiCE | 1.7 ± 0.2 | 0.3 ± 0.04 | [7][8] |

| 3-decylthio-1,1,1-trifluoropropan-2-one | hiCE | 1.0 ± 0.1 | 0.4 ± 0.05 | [7][8] |

| 3-dodecylthio-1,1,1-trifluoropropan-2-one | hiCE | 0.9 ± 0.1 | 0.3 ± 0.04 | [7][8] |

| 3-butylsulfinyl-1,1,1-trifluoropropan-2-one | hiCE | 1400 ± 200 | 120 ± 20 | [7][8] |

| 3-octylsulfinyl-1,1,1-trifluoropropan-2-one | hiCE | 180 ± 20 | 20 ± 3 | [7][8] |

hiCE: human intestinal carboxylesterase

Table 3: Kinetic Parameters for Covalent Inhibition

| Inhibitor | Target | kon (M-1s-1) | koff (s-1) | Ki (nM) | Reference |

| Peptidyl TFK 1 | Chymotrypsin | 1.2 x 104 | 2.4 x 10-3 | 200 | [9] |

| Peptidyl TFK 2 | Chymotrypsin | 2.5 x 104 | 1.0 x 10-3 | 40 | [9] |

| SATFMK | HDAC8 | 1.8 x 105 | - | 140 | [10] |

| Compound 5h | SARS-CoV 3CL protease | - | - | 300 (time-dependent) | [5] |

Note: '-' indicates data not available in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the reactivity of trifluoromethyl ketones.

Determination of Hydration Equilibrium Constant (Khyd) by 19F NMR Spectroscopy

Objective: To quantify the equilibrium between the ketone and its hydrated form in solution.

Materials:

-

Trifluoromethyl ketone compound of interest

-

Deuterated solvent (e.g., D2O, DMSO-d6)

-

NMR tubes

-

NMR spectrometer with fluorine probe

Procedure:

-

Prepare a solution of the trifluoromethyl ketone in the chosen deuterated solvent at a known concentration (typically 1-10 mM).

-

Transfer the solution to an NMR tube.

-

Acquire a 19F NMR spectrum. Typical parameters include:

-

Pulse sequence: Simple 1-pulse experiment

-

Temperature: 298 K

-

Relaxation delay: 5 seconds (to ensure full relaxation of the 19F nuclei)

-

Number of scans: 128 or higher for good signal-to-noise

-

-

Identify the signals corresponding to the ketone and the hydrate. The hydrate signal is typically upfield from the ketone signal.

-

Integrate the areas of the ketone and hydrate signals.

-

Calculate the hydration equilibrium constant (Khyd) using the following equation: Khyd = (Integral of hydrate signal) / (Integral of ketone signal)

Characterization of Reversible Covalent Inhibition

Objective: To determine the kinetic parameters (kon, koff, Ki) of a trifluoromethyl ketone inhibitor.

Workflow:

Caption: Workflow for characterizing reversible covalent inhibitors.

Protocol:

-

IC50 Determination: Perform a standard enzyme activity assay with varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50).

-

Time-Dependent Inhibition: Pre-incubate the enzyme with the inhibitor for different time points before initiating the reaction by adding the substrate. A decrease in IC50 with increasing pre-incubation time suggests time-dependent inhibition.

-

Determination of kobs: At a fixed enzyme and substrate concentration, measure the reaction progress over time at different inhibitor concentrations. Fit the data to a single exponential decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.

-

Determination of kon and koff: Plot kobs versus the inhibitor concentration ([I]). For a one-step reversible covalent mechanism, the data should fit the following equation: kobs = kon * [I] + koff The slope of the line gives kon, and the y-intercept gives koff. The inhibition constant (Ki) can then be calculated as koff/kon.

-

Dialysis Assay: To confirm reversibility, incubate the enzyme with a high concentration of the inhibitor.[11][12] Then, dialyze the mixture against a large volume of buffer to remove the unbound inhibitor.[11][12] Measure the enzyme activity over time. An increase in enzyme activity indicates the dissociation of the inhibitor and confirms reversibility.[11][12]

-

Mass Spectrometry: Use MALDI-TOF or LC-MS to analyze the enzyme-inhibitor complex.[13][14][15] The presence of both the unmodified enzyme and the covalent adduct can provide evidence for a reversible interaction.[13][14][15]

MALDI-TOF Analysis of Covalent Adducts

Objective: To confirm the formation of a covalent adduct between a protein and a trifluoromethyl ketone inhibitor and to determine the stoichiometry of binding.

Materials:

-

Purified protein

-

Trifluoromethyl ketone inhibitor

-

MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)

-

MALDI-TOF mass spectrometer

Procedure:

-

Incubate the protein with an excess of the inhibitor for a sufficient time to allow adduct formation.

-

Remove excess unbound inhibitor using a desalting column or dialysis.

-

Mix the protein-inhibitor solution with the MALDI matrix solution (typically 1:1 v/v).

-

Spot the mixture onto the MALDI target plate and allow it to dry (co-crystallize).

-

Acquire the mass spectrum in linear positive ion mode.

-

Compare the mass of the treated protein with that of a control (untreated) protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to the reactivity and mechanism of action of trifluoromethyl ketones.

Caption: Equilibria of a trifluoromethyl ketone with nucleophiles.

Caption: Mechanism of reversible covalent inhibition.

Conclusion

The trifluoromethyl ketone group is a powerful tool in the arsenal of medicinal chemists. Its unique electronic properties, leading to a highly electrophilic carbonyl carbon, drive its characteristic reactivity towards nucleophiles. This reactivity, particularly the formation of stable, often reversible, thiohemiketals with cysteine residues in enzyme active sites, is the foundation of its utility in drug design. A thorough understanding of the principles of TFMK reactivity, coupled with the robust experimental protocols outlined in this guide, will enable researchers to design and develop more effective and selective therapeutic agents targeting a wide range of diseases. The continued exploration of this versatile functional group promises to yield novel drug candidates with improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. metabolomics.se [metabolomics.se]

- 8. researchgate.net [researchgate.net]

- 9. Time-resolved ligand exchange reactions: kinetic models for competitive inhibitors with recombinant human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 15. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role and Influence of the tert-Butyl Group on Reactivity

Introduction

The tert-butyl group, -C(CH₃)₃, is a ubiquitous and influential substituent in organic chemistry and medicinal chemistry. Its unique steric and electronic properties provide chemists with a powerful tool to modulate molecular reactivity, control reaction pathways, and fine-tune the pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the multifaceted role of the tert-butyl group, with a focus on its impact on reaction kinetics, conformational preferences, and its strategic application in drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important functional group.

1. Steric Effects of the tert-Butyl Group

The most prominent feature of the tert-butyl group is its significant steric bulk. The three methyl groups radiating from a central quaternary carbon create a large, non-polar, and conformationally rigid dome of electron density. This steric hindrance has profound consequences for a variety of chemical transformations.

1.1. Influence on Substitution and Elimination Reactions

The steric hindrance of the tert-butyl group dramatically influences the rates and mechanisms of nucleophilic substitution (Sₙ) and elimination (E) reactions.

-

Sₙ2 Reactions: The backside attack required for an Sₙ2 reaction is severely impeded by the bulky tert-butyl group. This steric shield makes Sₙ2 reactions at a carbon bearing a tert-butyl group exceedingly slow, and in most cases, they do not occur.[1]

-

Sₙ1 Reactions: Conversely, the tert-butyl group strongly promotes Sₙ1 reactions. The formation of a carbocation intermediate is the rate-determining step in an Sₙ1 reaction. The tert-butyl cation is a tertiary carbocation, which is highly stabilized by the inductive effect and hyperconjugation of the three methyl groups. This stabilization lowers the activation energy for carbocation formation, leading to a dramatic increase in the reaction rate compared to less substituted alkyl halides.[1]

Data Presentation: Relative Rates of Sₙ1 Solvolysis

The following table summarizes the relative rates of solvolysis for various alkyl bromides in 80% aqueous ethanol at 25°C, illustrating the profound effect of alkyl substitution on the Sₙ1 reaction rate.

| Alkyl Bromide | Structure | Classification | Relative Rate |

| Methyl bromide | CH₃Br | Methyl | 1 |

| Ethyl bromide | CH₃CH₂Br | Primary | 2 |

| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |

| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

1.2. Conformational Locking

In cyclic systems, particularly cyclohexane rings, the large steric requirement of the tert-butyl group effectively "locks" the conformation. The energy difference between an axial and an equatorial tert-butyl group is substantial, with the equatorial position being strongly favored to avoid 1,3-diaxial interactions. This conformational preference is quantified by the A-value.

Data Presentation: A-Values for Common Substituents

The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.4 |

| -Br | 0.2-0.7 |

| -I | 0.4 |

| -OH | 0.6 (0.9 in H-bonding solvents) |

| -CH₃ | 1.8 |

| -CH₂CH₃ | 2.0 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | > 4.5 |

| -C₆H₅ | 3.0 |

| -CN | 0.2 |

| -COOH | 1.2 |

1.3. The Thorpe-Ingold Effect

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of intramolecular reactions, particularly ring-closing reactions, due to the presence of bulky substituents like a tert-butyl group on the intervening chain. The steric compression between the substituents is believed to decrease the internal bond angle, bringing the reactive ends of the molecule closer together and increasing the probability of cyclization.[5][6][7]

Data Presentation: Rate Enhancement in Lactonization

The following data illustrates the Thorpe-Ingold effect on the rate of lactonization of 2-hydroxybenzenepropionic acids.

| Substituent (R) | Relative Rate of Lactonization |

| H | 1 |

| CH₃ | 600 |

2. Electronic Effects of the tert-Butyl Group